Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-
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Overview
Description
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds containing both amine and ether functional groups. This specific compound is characterized by the presence of a 3-(1-methylethyl)phenyl group attached to the morpholine ring, and it exists in the (3R)-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholines typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. A common method for synthesizing substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions. For example, amino alcohols can be reacted with α-haloacid chlorides to form morpholines through a series of steps including cyclization and reduction .
Industrial Production Methods
Industrial production of morpholines often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and widely used for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- can undergo various chemical reactions, including:
Oxidation: Morpholines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert morpholines to their corresponding amines.
Substitution: Morpholines can undergo nucleophilic substitution reactions, where the morpholine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morpholines typically yields N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Some morpholine derivatives are used in pharmaceuticals as therapeutic agents.
Industry: Morpholines are used as solvents, corrosion inhibitors, and rubber accelerators.
Mechanism of Action
The mechanism of action of morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- involves its interaction with specific molecular targets. For example, some morpholine derivatives act as agonists of serotonin receptors, influencing neurotransmitter pathways . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the 3-(1-methylethyl)phenyl group.
Substituted Morpholines: Compounds with various substituents on the morpholine ring, such as 3-[4-(methylethyl)phenyl]morpholine.
Uniqueness
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- is unique due to its specific substitution pattern and stereochemistry. The presence of the 3-(1-methylethyl)phenyl group and the (3R)-configuration confer distinct chemical and biological properties compared to other morpholine derivatives.
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
(3R)-3-(3-propan-2-ylphenyl)morpholine |
InChI |
InChI=1S/C13H19NO/c1-10(2)11-4-3-5-12(8-11)13-9-15-7-6-14-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3/t13-/m0/s1 |
InChI Key |
CPHXNMLOZPAWSO-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC(=C1)[C@@H]2COCCN2 |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2COCCN2 |
Origin of Product |
United States |
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